

The Discovery and Synthesis of Cyclobutrifluram: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclobutrifluram	
Cat. No.:	B12774785	Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Cyclobutrifluram, a novel nematicide and fungicide, has emerged as a significant advancement in crop protection. Developed by Syngenta, its discovery was driven by a modern, structure-based design approach, leading to a potent molecule with a dual mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Cyclobutrifluram**, tailored for professionals in the fields of agrochemical research and development.

Discovery Process: A Structure-Based Approach

The development of **Cyclobutrifluram**, commercially known as Tymirium, began in the 2000s, employing a pioneering "structure-based pesticide design" methodology.[1] This approach utilizes computational molecular modeling to predict and identify compounds with desired biological activities before their actual chemical synthesis.[1] This strategy allowed researchers to map the specific molecular interactions between potential active ingredients and their biological targets, thereby optimizing for both efficacy and a favorable safety profile.[1]

The discovery cascade involved several key stages:

• High-Throughput Screening: The process began with the screening of extensive chemical libraries to identify initial "hit" compounds that exhibited nematicidal or fungicidal activity.

Foundational & Exploratory

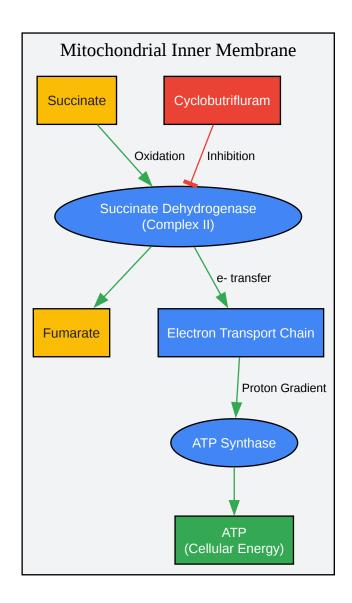




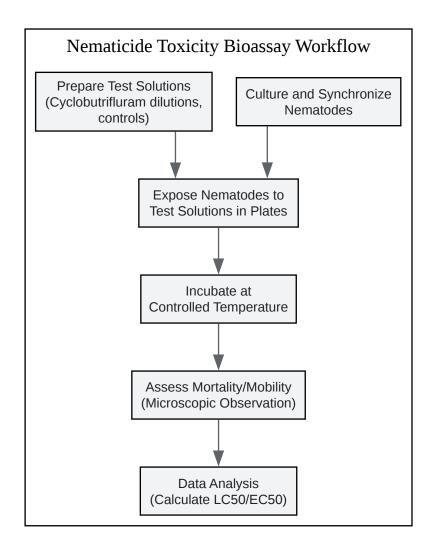
- Lead Identification and Optimization: Promising hits were then subjected to structural optimization. Researchers focused on developing specific inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of target organisms.[1]
- Scaffold Hopping and Structure-Activity Relationship (SAR) Studies: Various chemical scaffolds were explored to identify the most promising core structure. This iterative process led to the identification of the phenylcyclobutylpyridineamide chemical class as a highly effective scaffold.
- Candidate Selection: Through meticulous refinement of the chemical structure,
 Cyclobutrifluram was selected as the lead candidate, demonstrating potent and broad-spectrum activity. The official announcement of the Tymirium technology, based on
 Cyclobutrifluram, occurred in 2020, with the first commercial registrations obtained in 2022.
 [1]











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References

- 1. US20230371511A1 Mixtures containing cyclobutrifluram Google Patents [patents.google.com]
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